1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the core structures. The synthetic route typically includes:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under acidic or basic conditions.
Construction of the pyrrolo[3,4-c]pyrrole ring: This step often involves cyclization reactions using appropriate precursors and catalysts.
Coupling of the benzodiazole moiety: The final step involves the coupling of the benzodiazole structure with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also possess heterocyclic structures and are used in various medicinal and industrial applications.
This compound’s unique combination of structural features and reactivity sets it apart from other similar compounds, making it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-methyl-5-[[5-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H22N6O/c1-12-19-17(25-21-12)11-23-7-13-9-24(10-14(13)8-23)18-20-15-5-3-4-6-16(15)22(18)2/h3-6,13-14H,7-11H2,1-2H3 |
InChI Key |
GZDRVYYRXCALOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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